Cas no 2418733-93-2 (N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide)
![N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide structure](https://ja.kuujia.com/scimg/cas/2418733-93-2x500.png)
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- Z981040592
- N-[(3-bromophenyl)(cyano)methyl]-3-(4-fluorophenyl)propanamide
- 2418733-93-2
- N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide
- EN300-26684613
-
- インチ: 1S/C17H14BrFN2O/c18-14-3-1-2-13(10-14)16(11-20)21-17(22)9-6-12-4-7-15(19)8-5-12/h1-5,7-8,10,16H,6,9H2,(H,21,22)
- InChIKey: CCKMUWFXMUCMTR-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(C#N)NC(CCC1C=CC(=CC=1)F)=O
計算された属性
- せいみつぶんしりょう: 360.02735g/mol
- どういたいしつりょう: 360.02735g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 52.9Ų
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684613-0.05g |
N-[(3-bromophenyl)(cyano)methyl]-3-(4-fluorophenyl)propanamide |
2418733-93-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide 関連文献
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N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamideに関する追加情報
Professional Introduction to N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide (CAS No. 2418733-93-2)
N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide, with the CAS number 2418733-93-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, holds promise for various applications in drug discovery and medicinal chemistry. The presence of both 3-bromophenyl and 4-fluorophenyl substituents in its molecular framework imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The< strong>N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide molecule is particularly intriguing due to its potential as a building block in the synthesis of more complex pharmacophores. The cyanomethyl group introduces a polar functional handle that can be further modified through various chemical transformations, such as nucleophilic substitution or condensation reactions. This flexibility allows chemists to explore diverse chemical space, enabling the development of molecules with tailored biological activities.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a 4-fluorophenyl group into the molecular structure of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide aligns with this trend, making it a candidate for the development of next-generation pharmaceuticals. Studies have demonstrated that fluorine atoms can modulate the binding affinity and selectivity of drug candidates, often leading to more effective therapeutic outcomes.
The< strong>3-bromophenyl moiety in this compound also plays a crucial role in its reactivity and functionality. Bromine is a versatile halogen that can participate in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry for constructing complex molecular architectures. This reactivity makes N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide a valuable intermediate in the synthesis of biologically active compounds.
Current research in the field of drug discovery has highlighted the importance of multifunctional scaffolds that can simultaneously address multiple targets or exhibit dual mechanisms of action. The structural features of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide make it an attractive candidate for such endeavors. By leveraging its unique chemical properties, researchers aim to develop novel therapeutics that can overcome limitations associated with traditional single-target drugs.
The< strong>cyanomethyl group within the molecule provides an additional layer of complexity and functionality. This moiety can serve as a precursor for the introduction of other functional groups through nucleophilic addition reactions, allowing for further derivatization and customization. Such versatility is crucial in medicinal chemistry, where the ability to modify molecular structures is essential for optimizing biological activity and pharmacological properties.
In conclusion, N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide (CAS No. 2418733-93-2) represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural composition, featuring both< strong>3-bromophenyl and< strong>4-fluorophenyl substituents, along with the< strong>cyanomethyl group, offers numerous opportunities for synthetic manipulation and biological exploration. As research continues to advance in drug discovery and medicinal chemistry, this compound is poised to play a significant role in the development of innovative therapeutic agents.
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